molecular formula C11H12FN5O2 B2463294 ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 920436-40-4

ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2463294
CAS No.: 920436-40-4
M. Wt: 265.248
InChI Key: HYDWLFPJMBAPQI-UHFFFAOYSA-N
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Description

Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound characterized by a tetrazole ring substituted with a 3-fluorophenyl group at the 1-position, connected via a methylene bridge to a carbamate ester (ethyl carbamate). The tetrazole moiety is a bioisostere for carboxylic acid, enhancing metabolic stability and bioavailability in pharmaceuticals .

Properties

IUPAC Name

ethyl N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O2/c1-2-19-11(18)13-7-10-14-15-16-17(10)9-5-3-4-8(12)6-9/h3-6H,2,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDWLFPJMBAPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Carbamoylation: The resulting 1-(3-fluorophenyl)-1H-tetrazole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the carbamate or tetrazole ring.

    Substitution: Substituted derivatives at the fluorophenyl group or carbamate moiety.

Scientific Research Applications

Synthesis Methodology

The synthesis of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves two main steps:

  • Formation of the Tetrazole Ring :
    • React 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
  • Carbamoylation :
    • The resulting tetrazole is then reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final carbamate compound.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various targets, particularly in neurological and inflammatory pathways. Studies have shown that tetrazole derivatives can exhibit significant pharmacological effects due to their ability to mimic biological ligands .

Materials Science

The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Research indicates that tetrazole-containing compounds can be engineered for applications in organic electronics and photonic devices due to their stability and tunable properties .

Biological Studies

This compound is utilized in biological studies to investigate interactions with macromolecules such as enzymes and receptors. Its ability to modulate biological activity makes it an important candidate for drug design and development .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
A study evaluated various tetrazole derivatives, including this compound, for antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to specific protein targets involved in disease pathways. These studies revealed insights into its mechanism of action and potential efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to and modulate the activity of these targets. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

Tetrazole-Carbamate Hybrids
  • Tert-butyl(((5-(1-(4-(Trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)methyl)carbamate (10c) Structural Features: Combines a tetrazole ring with a quinoline scaffold and a tert-butyl carbamate. Key Data:
  • Melting Point: 250–253°C
  • Spectral Data: IR peaks at 3470 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O of carbamate) . Comparison: Unlike the target compound, 10c incorporates a quinoline system, which may enhance π-stacking interactions in receptor binding.
  • [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Structural Features: Pyrazole core linked to a 3-chlorophenyl carbamate. Key Data: NMR signals at δ 4.01 (N–CH₃), 7.55–7.91 (aromatic protons) . Comparison: Replacing the tetrazole with a pyrazole ring reduces hydrogen-bonding capacity but introduces a chlorophenyl group, which may enhance lipophilicity .
Angiotensin II Receptor Antagonists
  • CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid)
    • Structural Features : Tetrazole-linked biphenyl system with a benzimidazole-carboxylic acid group.
    • Key Data :
  • IC₅₀ (AII receptor binding): 1.12 × 10⁻⁷ M (bovine adrenal cortex)
  • pD’₂ (AII-induced contraction inhibition): 9.97 .
    • Comparison : The absence of a carbamate group in CV-11974 highlights the target compound’s unique ester functionality, which may alter pharmacokinetics (e.g., hydrolysis rate) .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Functional Groups Bioactivity/Properties Reference
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate Tetrazole Ethyl carbamate, 3-fluorophenyl Unknown (predicted angiotensin inhibition)
CV-11974 Tetrazole-biphenyl Benzimidazole, carboxylic acid IC₅₀ = 1.12 × 10⁻⁷ M (AII binding)
Tert-butyl carbamate analog (10c) Tetrazole-quinoline tert-Butyl carbamate Melting point: 250–253°C
[1-Methylpyrazole]methyl carbamate Pyrazole 3-Chlorophenyl carbamate NMR δ 4.01 (N–CH₃)
Key Observations:
  • Tetrazole vs. Pyrazole : Tetrazole derivatives generally exhibit higher polarity and hydrogen-bonding capacity, favoring receptor interactions .
  • Carbamate Substituents : Ethyl carbamates (target compound) balance solubility and metabolic stability better than tert-butyl analogs .

Biological Activity

Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties, interactions with biological targets, and implications for drug development.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is characterized using various spectroscopic techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}H and 13C^{13}C NMR provide insights into the molecular structure.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disc diffusion method was employed to assess its efficacy:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .

The mechanism underlying the antimicrobial activity of this compound may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Molecular docking studies have been conducted to predict binding affinities to key bacterial enzymes, revealing promising interactions with targets such as topoisomerase II and other critical proteins involved in cell division .

Case Studies

In a series of in vitro studies, this compound was tested alongside other tetrazole derivatives. One notable study involved comparing its activity with established antibiotics. The findings demonstrated that while not as potent as traditional antibiotics, the compound showed synergistic effects when combined with them, enhancing overall antimicrobial efficacy .

Q & A

Q. What advanced separation techniques purify the compound from complex reaction mixtures?

  • Methodological Answer : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the product. For enantiomeric purity, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve stereoisomers. Membrane filtration (MWCO 1 kDa) removes high-molecular-weight impurities .

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